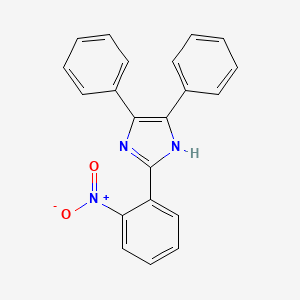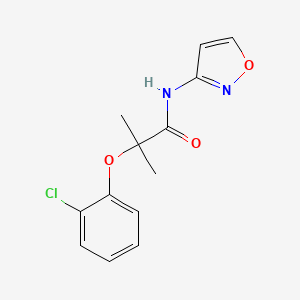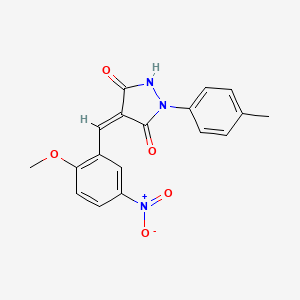![molecular formula C15H23NO2 B5189714 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)
1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol, also known as MPMP, is a synthetic compound that belongs to the class of piperidinol derivatives. It has been the subject of several scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It may also modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce withdrawal symptoms in animals addicted to opioids. In addition, it has been shown to have effects on dopamine and serotonin systems, which are involved in the regulation of mood, reward, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol is its potential as a tool for investigating the mu-opioid receptor and related neurotransmitter systems. Its partial agonist activity allows for the investigation of receptor function without the full activation that can occur with other opioid agonists. However, one limitation is that its effects may vary depending on the specific experimental conditions, including dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol. One area of interest is the development of this compound analogs with improved potency and selectivity for specific receptor subtypes. Another area of interest is the investigation of this compound as a potential treatment for addiction and withdrawal symptoms in humans. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with 2-bromo-1-methylethyl benzene, followed by reduction with sodium borohydride and subsequent treatment with piperidine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol has been investigated for its potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an analgesic and anti-inflammatory agent. In pharmacology, it has been investigated for its effects on the central nervous system, including its potential as a treatment for addiction and withdrawal symptoms. In neuroscience, it has been studied for its effects on neurotransmitter systems, including dopamine and serotonin.
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)propan-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-9-3-4-14(17)11-16)10-13-5-7-15(18-2)8-6-13/h5-8,12,14,17H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPIMHQSGHFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5189636.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5189649.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-mesitylacetamide](/img/structure/B5189657.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B5189664.png)
![(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5189669.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189693.png)
![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)
